PDZ3 Binding Affinity of QTSV Motif vs. Serine Variant
The native CRIPT C-terminal hexapeptide YKQTSV (containing the core QTSV motif) binds human PSD-95 PDZ3 with a Kd of 0.395 ± 0.005 µM. The single-residue variant YKQSSV (Ser replacing Thr at the −2 position) exhibits a Kd of 2.18 ± 0.02 µM under identical experimental conditions, representing a 5.5-fold loss in binding affinity. This difference is driven primarily by a markedly slower dissociation rate: koff = 2.49 ± 0.01 s⁻¹ for YKQTSV versus koff = 11.58 ± 0.01 s⁻¹ for YKQSSV, indicating that the threonine residue at position −2 contributes critically to the kinetic stability of the PDZ3-ligand complex [1].
| Evidence Dimension | Equilibrium dissociation constant (Kd) and dissociation rate constant (koff) for binding to human PSD-95 PDZ3 domain |
|---|---|
| Target Compound Data | YKQTSV (containing QTSV motif): Kd = 0.395 ± 0.005 µM; koff = 2.49 ± 0.01 s⁻¹; kon = 6.3 ± 0.1 µM⁻¹s⁻¹ |
| Comparator Or Baseline | YKQSSV (Ser at −2): Kd = 2.18 ± 0.02 µM; koff = 11.58 ± 0.01 s⁻¹; kon = 5.32 ± 0.04 µM⁻¹s⁻¹ |
| Quantified Difference | 5.5-fold lower Kd (0.395 vs. 2.18 µM); 4.6-fold slower koff (2.49 vs. 11.58 s⁻¹) |
| Conditions | Surface plasmon resonance (SPR) at 10°C in 50 mM sodium phosphate, pH 7.45, 21 mM KCl (I = 150 mM); human PSD-95 PDZ3 domain |
Why This Matters
Procurement of the QTSV-containing peptide ensures the highest-affinity interaction with PDZ3 for competitive displacement assays and co-crystallization; serine-substituted analogs require 5.5-fold higher concentrations to achieve equivalent receptor occupancy, increasing cost and non-specific effects.
- [1] Laursen L, Čalyševa J, Gibson TJ, et al. Divergent evolution of a protein–protein interaction revealed through ancestral sequence reconstruction and resurrection. Molecular Biology and Evolution, 2021, 38(1):152. Table 1. View Source
